

A Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperidin-4-one

Cat. No.: B1285367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(Cyclopropylcarbonyl)piperidin-4-one**, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, a representative synthetic protocol, and its role in the development of therapeutic agents.

Chemical Identity and Properties

1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one moiety acylated at the nitrogen atom with a cyclopropylcarbonyl group. Its chemical structure combines the rigidity of the cyclopropyl ring with the versatile scaffold of the piperidinone core, making it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	1-(Cyclopropylcarbonyl)piperidin-4-one
Synonyms	1-(Cyclopropanecarbonyl)-4-piperidone, N-Cyclopropanecarbonyl-4-piperidone
CAS Number	63463-43-4
Molecular Formula	C ₉ H ₁₃ NO ₂
Molecular Weight	167.21 g/mol
Appearance	White to off-white solid
Purity	Typically >95%

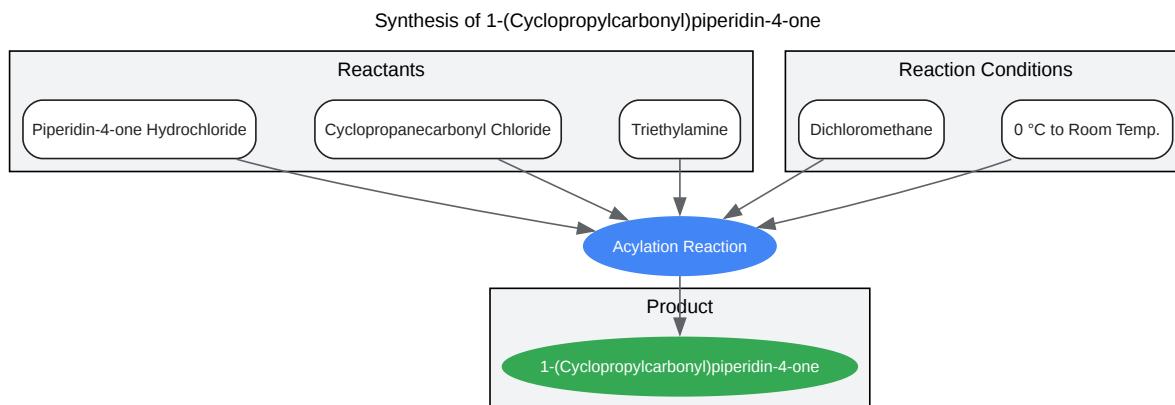
Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one

The synthesis of **1-(Cyclopropylcarbonyl)piperidin-4-one** is typically achieved through the acylation of piperidin-4-one with cyclopropanecarbonyl chloride. The following is a representative experimental protocol based on analogous chemical transformations.

Experimental Protocol: Acylation of Piperidin-4-one

Objective: To synthesize **1-(Cyclopropylcarbonyl)piperidin-4-one** from piperidin-4-one hydrochloride and cyclopropanecarbonyl chloride.

Materials:


- Piperidin-4-one hydrochloride
- Cyclopropanecarbonyl chloride
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 equivalent) and dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.
- Basification: Slowly add triethylamine (2.2 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free base of piperidin-4-one. Stir the mixture at 0 °C for 20-30 minutes.
- Acylation: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 equivalents) in dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Final Purification: The crude **1-(Cyclopropylcarbonyl)piperidin-4-one** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

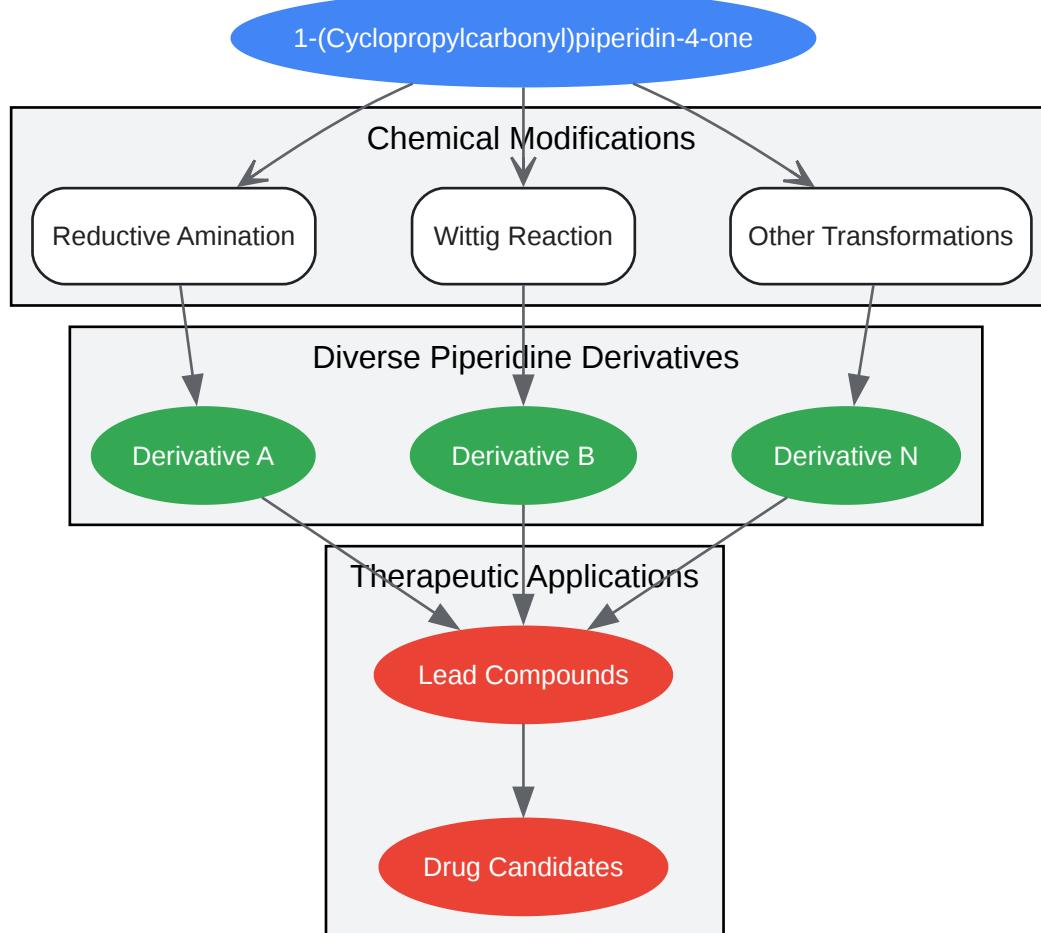
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **1-(Cyclopropylcarbonyl)piperidin-4-one**.

Role in Drug Discovery and Development

While **1-(Cyclopropylcarbonyl)piperidin-4-one** itself is not typically a pharmacologically active agent, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidin-4-one scaffold is a common feature in a wide range of biologically active compounds, and the cyclopropylcarbonyl moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins.


Applications as a Synthetic Intermediate:

- **Scaffold for Further Elaboration:** The ketone functionality at the 4-position of the piperidine ring provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.
- **Introduction of the Cyclopropyl Moiety:** The cyclopropyl group is a valuable structural motif in medicinal chemistry. Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. Using **1-(Cyclopropylcarbonyl)piperidin-4-one** as a synthetic intermediate, chemists can introduce this unique moiety into a molecule to explore its biological activity.

(Cyclopropylcarbonyl)piperidin-4-one allows for the efficient introduction of this group early in a synthetic sequence.

At present, there is no publicly available, quantitative data demonstrating specific biological activities or defined signaling pathway interactions for **1-(Cyclopropylcarbonyl)piperidin-4-one** itself. Its primary value lies in its utility as a versatile building block for the synthesis of novel drug candidates. Researchers in drug discovery utilize this and similar intermediates to construct libraries of compounds for screening against various biological targets.

Role of 1-(Cyclopropylcarbonyl)piperidin-4-one in Drug Discovery

[Click to download full resolution via product page](#)

The utility of **1-(Cyclopropylcarbonyl)piperidin-4-one** as a synthetic intermediate.

Conclusion

1-(Cyclopropylcarbonyl)piperidin-4-one is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis and the presence of key functional groups allow for the creation of diverse molecular architectures. While not an active pharmaceutical ingredient itself, its role as a foundational building block is critical for the advancement of novel therapeutic agents.

- To cite this document: BenchChem. [A Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285367#1-cyclopropylcarbonyl-piperidin-4-one-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com